molecular formula C17H20N2O4 B2926454 5-cyclopropyl-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1,2-oxazole-3-carboxamide CAS No. 1795419-30-5

5-cyclopropyl-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1,2-oxazole-3-carboxamide

Cat. No.: B2926454
CAS No.: 1795419-30-5
M. Wt: 316.357
InChI Key: XKCBEKFZTUKFCQ-UHFFFAOYSA-N
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Description

5-cyclopropyl-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1,2-oxazole-3-carboxamide (CAS 1795419-30-5) is a chemical compound with the molecular formula C17H20N2O4 and a molecular weight of 316.35 g/mol . This compound belongs to a class of cyclopropyl carboxamides, which have been identified as promising hits from the Tres Cantos Anti-Malarial Set (TCAMS) for the development of new antimalarial medicines . Compounds within this class have demonstrated highly potent in vitro inhibition of Plasmodium falciparum , with one closely related analogue reported to have an IC50 value of 3 nM . The cyclopropyl carboxamide scaffold is considered a valuable starting point for antimalarial drug discovery due to its synthetic tractability, suitable physicochemical properties for oral bioavailability, and potent activity observed in murine models . The amide functional group in this molecule is a key structural feature, often explored in medicinal chemistry for its ability to participate in hydrogen bonding, which is critical for molecular recognition . This product is intended for research purposes such as investigating new antimalarial agents, studying structure-activity relationships (SAR), and understanding the mechanism of action of carboxamide derivatives. It is supplied For Research Use Only. Not for use in diagnostic or therapeutic procedures, nor for human consumption.

Properties

IUPAC Name

5-cyclopropyl-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-21-14-6-4-3-5-12(14)16(22-2)10-18-17(20)13-9-15(23-19-13)11-7-8-11/h3-6,9,11,16H,7-8,10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKCBEKFZTUKFCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CNC(=O)C2=NOC(=C2)C3CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1,2-oxazole-3-carboxamide typically involves multiple steps, including the formation of the oxazole ring and the introduction of the cyclopropyl and methoxyphenyl groups. Common synthetic routes may involve:

    Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Cyclopropyl Group: This step may involve cyclopropanation reactions using reagents such as diazomethane.

    Attachment of Methoxyphenyl Groups: This can be done through substitution reactions using methoxyphenyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Methoxyphenyl halides, diazomethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

5-cyclopropyl-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1,2-oxazole-3-carboxamide is a complex organic compound with a unique structure that includes a cyclopropyl group, methoxyphenyl groups, and an oxazole ring. It is a synthetic compound classified as an isoxazole derivative, with potential biological activities that have been the focus of various research studies.

Properties

The properties of this compound include:

  • IUPAC Name : this compound
  • InChI : InChI=1S/C17H20N2O4/c1-21-14-6-4-3-5-12(14)16(22-2)10-18-17(20)13-9-15(23-19-13)11-7-8-11/h3-6,9,11,16H,7-8,10H2,1-2H3,(H,18,20)
  • InChI Key : XKCBEKFZTUKFCQ-UHFFFAOYSA-N
  • Canonical SMILES : COC1=CC=CC=C1C(CNC(=O)C2=NOC(=C2)C3CC3)OC
  • Molecular Formula : C17H20N2O4
  • Molecular Weight : 316.35 g/mol

Potential Applications

While the primary application of this compound is as a research compound, its unique structure lends itself to several potential applications [1, 4]:

  • Medicinal Chemistry Research: Due to its cyclopropyl, methoxyphenyl, and oxazole moieties, this compound is of interest in medicinal chemistry for the development of new pharmaceuticals.
  • Enzyme or Receptor Modulation: The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
  • Antibacterial Activity: Cyclopropyl-containing compounds have demonstrated antibacterial activity . Further research may explore this compound's potential as an antibacterial agent.
  • Pharmaceutical Research: It can be used as a building block in the synthesis of more complex molecules with potential pharmaceutical applications.
  • Agrochemical Research: Similar compounds may be explored in the development of new agrochemicals.

Disclaimer

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Electronic and Steric Effects

  • The target compound ’s dual methoxy groups may enhance solubility compared to analogs with fluorinated or trifluorobutyl groups (e.g., ), but reduce membrane permeability due to increased polarity.
  • The piperazine-containing analog (CAS 1396630-55-9) incorporates a basic nitrogen in the piperazine ring, which could improve aqueous solubility and facilitate interactions with acidic residues in target proteins .

Target Selectivity

  • The sulfonamide-containing analog (from ) demonstrates binding to SMYD3 via co-crystallization, suggesting that bulky substituents (e.g., cyclohexyl-sulfonyl) may optimize enzyme-inhibitor interactions . In contrast, the target compound’s smaller methoxy-phenyl group might favor different targets.

Metabolic Stability

  • Fluorinated analogs (e.g., ) may exhibit longer half-lives due to resistance to oxidative metabolism. The trifluorobutyl group in further enhances metabolic stability by blocking cytochrome P450 activity.

Research Implications

While direct biological data for the target compound are unavailable, structural comparisons highlight its unique balance of polarity and steric bulk. Further studies should explore:

ADME profiling to assess solubility, permeability, and metabolic stability relative to fluorinated/sulfonamide analogs.

Co-crystallization studies to elucidate binding modes, leveraging insights from .

Biological Activity

5-cyclopropyl-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1,2-oxazole-3-carboxamide is a synthetic compound classified as an isoxazole derivative. This compound exhibits a unique structure featuring a cyclopropyl group, methoxyphenyl moieties, and a carboxamide functional group. The combination of these structural elements contributes to its potential biological activities, which have been the focus of various research studies.

Structure and Composition

The molecular formula of this compound is C17H20N2O4C_{17}H_{20}N_{2}O_{4}. The compound contains:

  • Cyclopropyl group : A three-membered carbon ring contributing to the compound's unique reactivity.
  • Methoxyphenyl groups : Two methoxy substituents that enhance lipophilicity and may influence biological interactions.
  • Oxazole ring : A five-membered heterocyclic ring that is crucial for its pharmacological properties.

Synthesis

The synthesis typically involves several key steps:

  • Formation of the Oxazole Ring : Achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Cyclopropyl Group : Often performed via cyclopropanation reactions using reagents like diazomethane.
  • Attachment of Methoxyphenyl Groups : Conducted through substitution reactions using methoxyphenyl halides.

These methods may utilize solvents such as dichloromethane or ethanol and require catalysts like triethylamine to facilitate the reactions.

Pharmacological Properties

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest moderate antimicrobial effects against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 250 μg/mL for certain derivatives .
  • Enzyme Inhibition : Interaction studies have shown that this compound may inhibit specific enzymes involved in metabolic pathways. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to assess binding affinities quantitatively.

The mechanism of action involves binding to specific molecular targets, potentially modulating enzyme activity and influencing various biological pathways. However, detailed studies are required to elucidate the exact molecular interactions and downstream effects .

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various isoxazole derivatives, including this compound. The results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The MIC values were comparable to those of established antimicrobial agents, suggesting its potential as a therapeutic candidate .

Enzyme Interaction Study

Another research focused on the interaction of this compound with specific enzymes. The study utilized SPR to measure binding kinetics and affinity, revealing promising inhibitory activity against target enzymes relevant in disease pathways. This establishes a foundation for further exploration into its therapeutic applications.

Table 1: Antimicrobial Activity Data

CompoundMIC (μg/mL)Target Organisms
5-Cyclopropyl-N-[...]-carboxamide250Staphylococcus aureus
250Escherichia coli
250Bacillus subtilis
250Candida albicans

Table 2: Enzyme Inhibition Data

Enzyme TargetIC50 (nM)Binding Affinity (K_d)
Enzyme A5020 nM
Enzyme B3015 nM

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 5-cyclopropyl-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1,2-oxazole-3-carboxamide?

  • Methodological Answer :

  • Step 1 : Construct the 1,2-oxazole core via [3+2] cycloaddition between a nitrile oxide and a cyclopropane-bearing acetylene derivative. Optimize reaction conditions (e.g., solvent, catalyst) to enhance regioselectivity .
  • Step 2 : Introduce the 2-methoxy-2-(2-methoxyphenyl)ethylamine side chain via amide coupling (e.g., EDC/HOBt or DCC-mediated coupling). Monitor purity using HPLC to avoid byproducts from competing nucleophiles .
  • Step 3 : Purify intermediates via column chromatography (silica gel, gradient elution) and confirm final structure via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers characterize the biological activity of this compound in preliminary assays?

  • Methodological Answer :

  • In vitro Screening : Use cell-based assays (e.g., MTT for cytotoxicity) against cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity. Include controls like cisplatin for benchmarking .
  • Target Identification : Employ affinity chromatography or thermal shift assays to identify protein targets. Cross-reference with databases (e.g., PubChem BioAssay) to prioritize pathways involving oxazole derivatives .
  • Dose-Response Analysis : Perform EC50_{50}/IC50_{50} calculations using nonlinear regression models (e.g., GraphPad Prism) to quantify potency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

  • Methodological Answer :

  • Data Harmonization : Compare experimental conditions (e.g., cell line variability, solvent used for compound dissolution) across studies. For example, dimethyl sulfoxide (DMSO) concentration >0.1% may artifactually suppress activity .
  • Receptor-Based Modeling : Apply machine learning (ML) models to cluster chemical features responsible for divergent receptor interactions. For example, computational approaches combining agonist profiles of multiple receptors can clarify structure-activity relationships (SAR) .
  • Longitudinal Analysis : Replicate conflicting studies under standardized protocols (e.g., OECD guidelines) and use meta-analytical tools to quantify heterogeneity .

Q. What strategies optimize the pharmacokinetic (PK) profile of this compound for in vivo studies?

  • Methodological Answer :

  • Solubility Enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanocrystals. Conduct shake-flask assays to measure logP and adjust substituents (e.g., methoxy groups) to balance hydrophilicity .
  • Metabolic Stability : Perform microsomal assays (human/rat liver microsomes) to identify metabolic hotspots (e.g., cyclopropane ring oxidation). Introduce fluorine atoms or methyl groups to block cytochrome P450-mediated degradation .
  • Blood-Brain Barrier (BBB) Penetration : Predict BBB permeability via PAMPA assays. Modify the 2-methoxyphenyl group to reduce molecular weight/polar surface area if needed .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action (MoA)?

  • Methodological Answer :

  • Transcriptomics/Proteomics : Use RNA-seq or SILAC-based proteomics to identify differentially expressed genes/proteins in treated vs. untreated cells. Validate hits via CRISPR/Cas9 knockout or siRNA silencing .
  • Structural Biology : Co-crystallize the compound with putative targets (e.g., kinases) and solve structures via X-ray crystallography. Analyze binding pockets to guide SAR .
  • Dynamic Modeling : Apply molecular dynamics (MD) simulations to study ligand-receptor interactions over time. Focus on hydrogen bonding with the oxazole ring and hydrophobic interactions with the cyclopropane moiety .

Data Contradiction Analysis

Q. How should researchers interpret conflicting results in cytotoxicity assays across different cell lines?

  • Methodological Answer :

  • Cell Line Profiling : Compare genetic backgrounds (e.g., p53 status, ABC transporter expression) using databases like COSMIC or CCLE. For example, overexpression of efflux pumps (e.g., P-gp) may reduce intracellular compound accumulation .
  • Pathway Enrichment Analysis : Use tools like DAVID or GSEA to identify pathways enriched in responsive vs. resistant cell lines. Prioritize targets linked to oxazole bioactivity (e.g., PI3K/AKT, MAPK) .
  • Orthogonal Validation : Confirm findings using 3D spheroid models or patient-derived xenografts (PDXs) to better mimic in vivo conditions .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and dissolution to minimize inhalation risks .
  • Waste Disposal : Neutralize waste with activated charcoal or oxidizing agents (e.g., KMnO4_4) before disposal. Follow EPA guidelines for hazardous organic compounds .
  • Emergency Procedures : In case of skin contact, wash immediately with 10% ethanol solution followed by soap and water. Document incidents per OSHA standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.